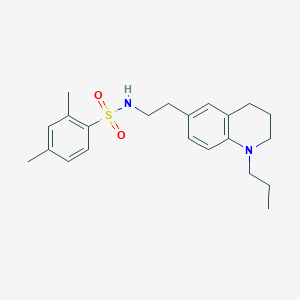
2,4-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H30N2O2S and its molecular weight is 386.55. The purity is usually 95%.
BenchChem offers high-quality 2,4-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications Compounds with a quinoline structure combined with a sulfonamide moiety have been synthesized and evaluated for their antimicrobial properties. For example, a study on quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives revealed significant activity against Gram-positive bacteria, showcasing the potential of these compounds in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Catalytic Activity Research into half-sandwich ruthenium complexes containing aromatic sulfonamides with pyridinyl rings demonstrated their efficiency as catalysts in the transfer hydrogenation of acetophenone derivatives. Such complexes illustrate the versatility of sulfonamide-containing compounds in catalytic processes, potentially beneficial for industrial applications (European Journal of Inorganic Chemistry, 2013).
Antitumor Agents Novel tetrahydroquinoline derivatives bearing biologically active sulfonamide moieties have been synthesized and assessed for their in vitro antitumor activity. Some of these compounds showed potency and efficacy surpassing that of Doxorubicin, a commonly used reference drug, indicating a promising direction for cancer treatment research (European Journal of Medicinal Chemistry, 2010).
Photochemical and Photophysical Properties The synthesis and characterization of new benzenesulfonamide derivatives containing Schiff base groups have been explored for their potential in photodynamic therapy. The photochemical and photophysical properties of these compounds, including high singlet oxygen quantum yield, make them suitable candidates for cancer treatment through Type II photosensitization mechanisms (Journal of Molecular Structure, 2020).
Enzyme Inhibition Sulfonamides incorporating 1,3,5-triazine structural motifs have shown antioxidant properties and inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders, highlighting the potential therapeutic applications of these compounds (Journal of Enzyme Inhibition and Medicinal Chemistry, 2020).
Eigenschaften
IUPAC Name |
2,4-dimethyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S/c1-4-13-24-14-5-6-20-16-19(8-9-21(20)24)11-12-23-27(25,26)22-10-7-17(2)15-18(22)3/h7-10,15-16,23H,4-6,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQDXMPJBRSXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

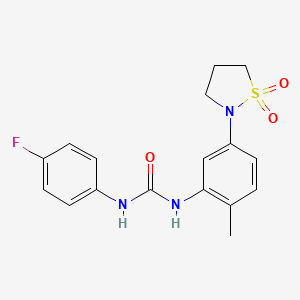
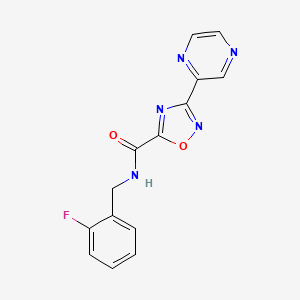
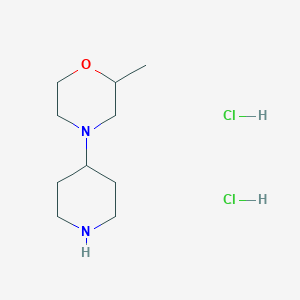
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2582428.png)
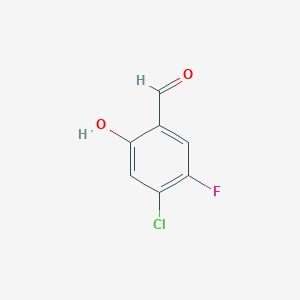
![(3E)-1-benzyl-3-[(benzylamino)methylene]-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2582431.png)
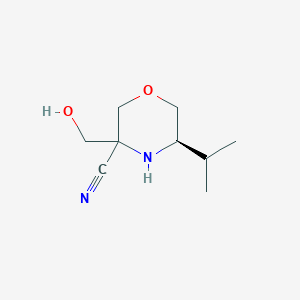
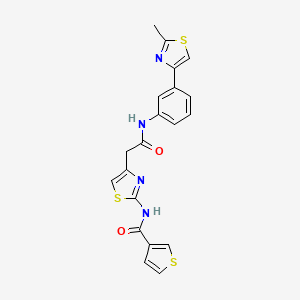
![6-chloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-3-carboxamide](/img/structure/B2582435.png)
![Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2582436.png)
![2-((4-((2,4-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2582437.png)

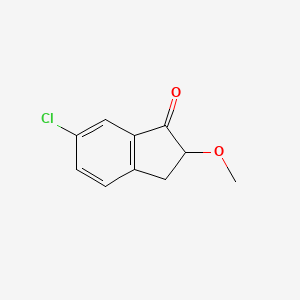
![4-[(Methylamino)methyl]phenylboronic acid hydrochloride](/img/structure/B2582445.png)